N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a novel compound that primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
The compound interacts with CDK2 in a manner that inhibits its activity . By inhibiting CDK2, this compound prevents the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
This suggests that the compound could potentially be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The primary molecular effect of this compound is the inhibition of CDK2 . This leads to the arrest of the cell cycle, preventing cell proliferation . On a cellular level, this can lead to the death of rapidly dividing cells, such as cancer cells .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14(29)24-16-8-10-17(11-9-16)25-21(30)18-13-27(2)20-19(18)26-23(32)28(22(20)31)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,24,29)(H,25,30)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOIRKMTGSIJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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